molecular formula C20H19N3O2S B11475982 2-amino-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11475982
M. Wt: 365.5 g/mol
InChI Key: CSAOMNSEHFNILS-UHFFFAOYSA-N
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Description

2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that combines the structural motifs of thiazole and pyridine. These fused systems are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridines typically involves the annulation of a pyridine ring to a thiazole core. One common method is the reaction of thiazolidinone with aldehydes through a Knoevenagel condensation followed by a Michael addition . Another approach involves the reaction of hydrazonoyl halides with hydrazinecarbothioamide in ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for such complex heterocyclic compounds often employ multicomponent reactions (MCRs) due to their efficiency and ability to generate diverse libraries of compounds. These methods are environmentally friendly and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-[4-(2-PHENYLETHOXY)PHENYL]-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

2-amino-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H19N3O2S/c21-20-23-19-18(26-20)16(12-17(24)22-19)14-6-8-15(9-7-14)25-11-10-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H2,21,23)(H,22,24)

InChI Key

CSAOMNSEHFNILS-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=CC=C(C=C3)OCCC4=CC=CC=C4

Origin of Product

United States

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